molecular formula C18H11F2N3O8S2 B11029735 N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide

N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide

Cat. No.: B11029735
M. Wt: 499.4 g/mol
InChI Key: UJIAFIOSHYPOKZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide is a complex organic compound characterized by the presence of fluorine, nitro, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 2,4-difluoroaniline to produce 2,4-difluoronitrobenzene. This intermediate is then subjected to sulfonylation using sulfonyl chloride derivatives to introduce the sulfonyl group. The final step involves coupling the sulfonylated intermediate with another nitro-substituted benzene derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to produce nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide is unique due to the combination of fluorine, nitro, and sulfonyl groups in a single molecule. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C18H11F2N3O8S2

Molecular Weight

499.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-nitro-N-(2-nitrophenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C18H11F2N3O8S2/c19-12-9-10-14(13(20)11-12)23(32(28,29)17-7-3-1-5-15(17)21(24)25)33(30,31)18-8-4-2-6-16(18)22(26)27/h1-11H

InChI Key

UJIAFIOSHYPOKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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